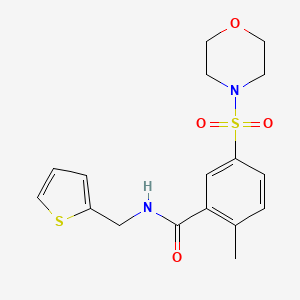![molecular formula C14H16N6O B4971891 N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine (DMB-OP) is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a pyrazine ring. DMB-OP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to act as a potent inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule that plays a role in the regulation of neuronal activity, cardiovascular function, and immune response. This compound inhibits NOS by binding to the heme group of the enzyme, which is required for its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of cancer cell growth, and neuroprotection. This compound has also been shown to improve endothelial function and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for use in laboratory experiments. It is a potent inhibitor of NOS and has been shown to have a high degree of selectivity for the neuronal isoform of the enzyme. This compound has also been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations. Additionally, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the study of this compound in vivo to better understand its potential side effects and toxicity. Additionally, this compound has potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease, and further research is needed to explore these applications.
Synthesemethoden
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been synthesized through various methods, including the reaction of 3-methylbenzylamine with 5,6-diaminouracil and subsequent cyclization with glyoxal in the presence of acetic acid. Another method involves the reaction of 3-methylbenzylamine with 5,6-dichlorouracil, followed by cyclization with hydrazine hydrate in the presence of sodium acetate. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to act as a potent inhibitor of nitric oxide synthase, which is involved in the regulation of neuronal activity. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been studied for its potential use as a radiosensitizer in the treatment of cancer.
In cardiovascular research, this compound has been shown to have vasodilatory effects and to improve endothelial function. This compound has also been studied for its potential use as a treatment for hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-N,5-N-dimethyl-6-N-[(3-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-9-5-4-6-10(7-9)8-15-13-14(20(2)3)17-12-11(16-13)18-21-19-12/h4-7H,8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQLLGLFPYBDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC3=NON=C3N=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
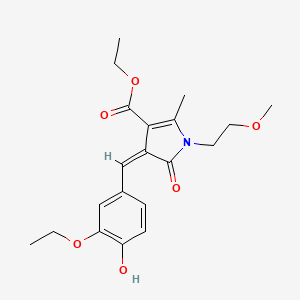
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)
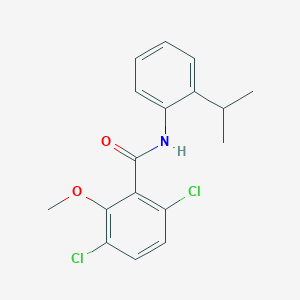
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
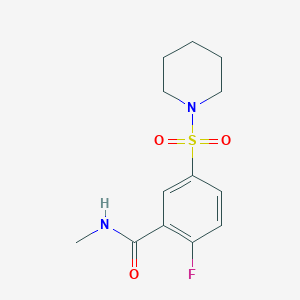
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
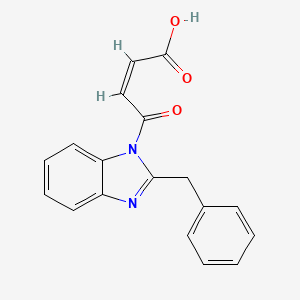
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)

